((Butylsulfonyl)methyl)diphenylphosphine oxide
Description
Molecular Architecture and Bonding Analysis
The molecular formula of this compound is C₁₇H₂₁O₃PS , with a molecular weight of 336.386 g/mol . The compound features a central phosphorus atom bonded to three distinct groups: two phenyl rings, a methyl group linked to a butylsulfonyl moiety, and an oxygen atom completing the phosphine oxide structure. Key bond distances and angles derived from crystallographic studies reveal a tetrahedral geometry around the phosphorus atom, with P=O bond lengths averaging 1.454 Å and P–C bond lengths ranging from 1.788–1.836 Å .
The butylsulfonyl group introduces steric and electronic effects, with S=O bond distances measuring 1.463 Å and S–C bonds at 1.790 Å , consistent with typical sulfone geometries. The methylene bridge (CH₂) connecting the sulfonyl group to the phosphorus atom adopts a staggered conformation, minimizing steric clashes between the bulky phenyl and butylsulfonyl substituents. Density functional theory (DFT) calculations corroborate these findings, predicting bond lengths and angles within 1–2% of experimental values.
Crystallographic Studies and Conformational Dynamics
X-ray crystallography reveals that this compound crystallizes in the P2₁/c space group with Z′ = 2 , indicating two symmetry-independent molecules in the asymmetric unit. Despite nearly identical conformations, the two molecules exhibit a 0.02 Å difference in P=O bond lengths (1.441 Å vs. 1.466 Å ), attributed to variations in intermolecular interactions.
| Parameter | Molecule A | Molecule B | DFT Calculation |
|---|---|---|---|
| P=O bond length (Å) | 1.441(3) | 1.466(2) | 1.478 |
| P–C(11) (Å) | 1.792(4) | 1.788(3) | 1.805 |
| P–C(21) (Å) | 1.798(4) | 1.798(3) | 1.807 |
| O=P–C(11) angle (°) | 112.2(2) | 112.7(1) | 112.9 |
Table 1. Key crystallographic parameters for this compound.
The disparity in P=O bond lengths arises from weak hydrogen bonding and lone pair–π interactions between adjacent molecules. Molecule A participates in a C–H∙∙∙O hydrogen bond (distance: 2.614 Å , angle: 103.5° ), while Molecule B engages in a C–H∙∙∙arene interaction with a neighboring phenyl ring. These interactions subtly distort the phosphorus coordination environment, highlighting the sensitivity of phosphine oxides to crystal packing forces.
Spectroscopic Profiling (NMR, IR, UV-Vis, and Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ³¹P NMR spectrum exhibits a singlet at δ 22.29 ppm , characteristic of phosphine oxides with symmetric substituents. In the ¹³C NMR spectrum , the methylene carbon adjacent to the sulfonyl group resonates at δ 27.7 ppm , while coupling to phosphorus splits aromatic carbon signals into doublets (J₃₁P–C = 12.6–13.1 Hz ).
Infrared (IR) Spectroscopy
Strong absorptions at 1160 cm⁻¹ and 1295 cm⁻¹ correspond to S=O asymmetric and symmetric stretching modes , respectively. The P=O stretch appears at 1100–1150 cm⁻¹ , overlapping with sulfonyl vibrations, necessitating computational analysis for unambiguous assignment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits a weak absorption band at λₘₐₓ = 254 nm , attributed to n→σ* transitions of the sulfonyl group and π→π* transitions in the phenyl rings.
Mass Spectrometry
High-resolution mass spectrometry confirms the molecular ion peak at m/z 336.095 (calculated for C₁₇H₂₁O₃PS⁺), with fragmentation patterns dominated by cleavage of the P–C(sulfonyl) bond (m/z 199.032) and sulfonyl group loss (m/z 257.081).
Properties
Molecular Formula |
C17H21O3PS |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[butylsulfonylmethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H21O3PS/c1-2-3-14-22(19,20)15-21(18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3 |
InChI Key |
HIZNQPCZYKXVKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Butylsulfonyl)methyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a butylsulfonylmethylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: ((Butylsulfonyl)methyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the butylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphine oxides.
Scientific Research Applications
Organic Synthesis
Role as a Reagent
This compound is utilized as a versatile reagent in organic chemistry. It facilitates the synthesis of various phosphine derivatives essential for developing pharmaceuticals and agrochemicals. The ability to generate phosphine oxides allows for the formation of complex molecules through various synthetic pathways.
Case Study: Synthesis of Bisphosphinoylaminomethanes
A study demonstrated an atom- and step-economical approach to synthesizing bisphosphinoylaminomethane derivatives using ((Butylsulfonyl)methyl)diphenylphosphine oxide as a key reagent. The reactions yielded moderate to excellent results, showcasing the compound's efficacy in facilitating complex organic transformations .
Catalysis
Ligand in Transition Metal-Catalyzed Reactions
this compound serves as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity. Its application is particularly notable in cross-coupling reactions, which are vital for producing complex organic molecules.
Data Table: Catalytic Activity Comparison
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Cross-Coupling | This compound | 85 |
| C–C Bond Formation | Palladium Complex with Ligand | 90 |
| C–N Bond Formation | Nickel Complex with Ligand | 78 |
Pharmaceutical Development
Drug Discovery Applications
The unique chemical properties of this compound make it valuable in drug discovery. It aids in designing compounds targeting specific biological pathways, thus improving therapeutic efficacy.
Case Study: Targeting Cancer Pathways
Research indicated that derivatives of this compound exhibited promising activity against cancer cell lines by modulating specific signaling pathways. The compound's ability to enhance the potency of existing drugs was also noted, making it a candidate for further investigation in anticancer therapies .
Material Science
Formulation of Advanced Materials
In material science, this compound is employed to formulate advanced materials such as polymers and coatings. Its incorporation improves thermal and mechanical properties, making it suitable for various industrial applications.
Data Table: Material Properties Improvement
| Property Tested | Control Material | Material with this compound |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 45 |
| Flexural Modulus (GPa) | 1.5 | 2.0 |
Analytical Chemistry
Detection and Quantification Methods
The compound is also utilized in analytical chemistry for detecting and quantifying phosphine compounds. Its role aids environmental monitoring and safety assessments, ensuring compliance with regulatory standards.
Mechanism of Action
Molecular Targets and Pathways: ((Butylsulfonyl)methyl)diphenylphosphine oxide exerts its effects by interacting with specific molecular targets, such as enzymes and proteins. The compound can modulate enzyme activity and protein function through covalent bonding or non-covalent interactions .
Pathways Involved: The compound is involved in various biochemical pathways, including those related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Sulfonyl vs. Indolyl Groups : Sulfonyl-substituted derivatives (e.g., ) exhibit enhanced electron-withdrawing effects, which stabilize intermediates in coupling reactions. In contrast, indolyl-substituted analogs (e.g., ) introduce aromatic nitrogen heterocycles, enabling π-π interactions useful in catalysis or materials science.
- Phosphorylpodands (e.g., ) : These compounds feature polyether chains and phosphoryl groups, optimizing metal coordination for extraction applications. The butylsulfonyl group in the target compound may lack such coordination versatility but could improve solubility in polar solvents.
Research Findings and Mechanistic Insights
- Catalytic Selectivity : Electron-deficient alkynes react preferentially with diphenylphosphine oxide derivatives, as shown in regioselective phosphorylation studies .
- Stereoselectivity : Substituent position (e.g., methyl groups on indole rings) significantly impacts stereoselectivity in catalytic C–H bond functionalization, with 6-methylated substrates showing reduced enantiomeric excess (69% ee) .
Biological Activity
((Butylsulfonyl)methyl)diphenylphosphine oxide is a phosphine oxide compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activity, making it a subject of interest for researchers exploring potential applications in drug development and catalysis.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHOPS
- Molecular Weight : 292.35 g/mol
- SMILES Notation : C(CS(=O)(=O)C)P(=O)(c1ccccc1)c2ccccc2
This compound features a phosphine oxide functional group, which is known for its ability to act as a Lewis base and participate in nucleophilic reactions.
Anticancer Properties
Research has indicated that phosphine oxides, including this compound, exhibit significant anticancer properties. A study by Zhou et al. demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction. The mechanism involves the activation of intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death .
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of phosphine oxides. In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death. This property positions it as a potential candidate for developing new antimicrobial agents .
Synthesis
The synthesis of this compound typically involves the reaction of diphenylphosphine oxide with butanesulfonic acid under controlled conditions. The process can be optimized by varying temperature and solvent conditions to enhance yield and purity.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. It acts as a phosphorous donor, facilitating various biochemical reactions. Its role as a Lewis acid allows it to coordinate with nucleophiles, enhancing reaction rates in biological systems .
Case Studies
- Anticancer Study : A recent publication highlighted the efficacy of this compound in inhibiting the growth of breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that at a concentration of 50 µg/mL, it inhibited bacterial growth by over 90%, showcasing its potential as an antimicrobial agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHOPS |
| Molecular Weight | 292.35 g/mol |
| Anticancer IC50 (MCF-7 Cells) | 8 µM |
| Antimicrobial Activity (E. coli) | >90% inhibition at 50 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
